molecular formula C11H10BrFO2 B6157392 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1314667-66-7

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B6157392
CAS No.: 1314667-66-7
M. Wt: 273.10 g/mol
InChI Key: ZHLJWZMVDSAWOS-UHFFFAOYSA-N
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Description

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H10BrFO2 and a molecular weight of 273.10 g/mol. It is a useful research chemical, often employed in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies to understand the interactions of cyclobutane derivatives with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is not well-documented. like other cyclobutane derivatives, it may interact with specific molecular targets and pathways in biological systems, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-bromo-2-chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid involves the bromination of 2-fluorophenylcyclobutane followed by carboxylation of the resulting bromo derivative.", "Starting Materials": [ "2-fluorophenylcyclobutane", "Bromine", "Sodium hydroxide", "Carbon dioxide", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Bromination of 2-fluorophenylcyclobutane using bromine in diethyl ether and ethanol to yield 1-bromo-2-fluorophenylcyclobutane", "Treatment of 1-bromo-2-fluorophenylcyclobutane with sodium hydroxide in water to yield 1-(2-fluorophenyl)cyclobutan-1-ol", "Carboxylation of 1-(2-fluorophenyl)cyclobutan-1-ol using carbon dioxide in the presence of a base to yield 1-(2-fluorophenyl)cyclobutan-1-carboxylic acid", "Bromination of 1-(2-fluorophenyl)cyclobutan-1-carboxylic acid using bromine in the presence of a catalyst to yield 1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid" ] }

CAS No.

1314667-66-7

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO2/c12-7-2-3-9(13)8(6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)

InChI Key

ZHLJWZMVDSAWOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC(=C2)Br)F)C(=O)O

Purity

95

Origin of Product

United States

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